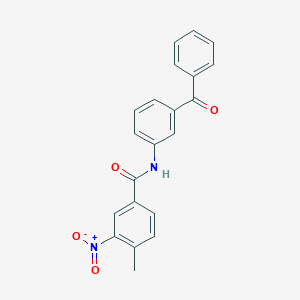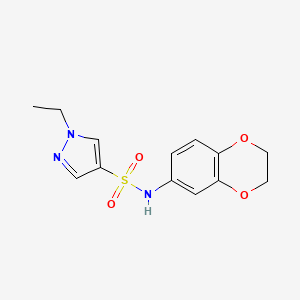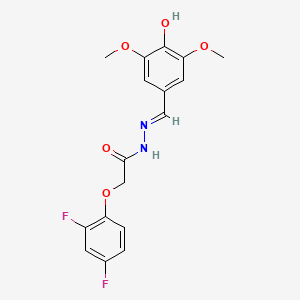
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPNM and has a molecular formula of C20H16N2O3.
Mécanisme D'action
The exact mechanism of action of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is still under investigation. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide reduces inflammation, pain, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, analgesic, and antipyretic activities, making it an ideal candidate for studying the mechanisms of these biological processes. However, one of the limitations of using N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential toxicity. This compound has been found to be toxic in high doses, and caution should be exercised when handling and using it in experiments.
Orientations Futures
There are several future directions for the research and development of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have suggested that N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide may exhibit anticancer activity by inhibiting the proliferation of cancer cells. Another area of interest is the development of novel derivatives of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide with improved pharmacological properties. These derivatives could be used to study the mechanisms of inflammation, pain, and fever, as well as to develop new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide is a multistep process that involves the reaction of 3-benzoylacetanilide and 4-methyl-3-nitrobenzoic acid in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product.
Applications De Recherche Scientifique
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-14-10-11-17(13-19(14)23(26)27)21(25)22-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAPUICKHUTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)

![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![{1-[3-(allyloxy)benzoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6137668.png)